molecular formula C16H14O4 B160955 Dimethyl biphenyl-4,4'-dicarboxylate CAS No. 792-74-5

Dimethyl biphenyl-4,4'-dicarboxylate

Cat. No.: B160955
CAS No.: 792-74-5
M. Wt: 270.28 g/mol
InChI Key: BKRIRZXWWALTPU-UHFFFAOYSA-N
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Description

Dimethyl [1,1’-biphenyl]-4,4’-dicarboxylate is an organic compound with the molecular formula C16H14O4 It consists of two benzene rings connected by a single bond, with two carboxylate groups attached to the 4 and 4’ positions of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [1,1’-biphenyl]-4,4’-dicarboxylate typically involves the esterification of [1,1’-biphenyl]-4,4’-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

Industrial production of Dimethyl [1,1’-biphenyl]-4,4’-dicarboxylate follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [1,1’-biphenyl]-4,4’-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form [1,1’-biphenyl]-4,4’-dicarboxylic acid.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: [1,1’-biphenyl]-4,4’-dicarboxylic acid.

    Reduction: [1,1’-biphenyl]-4,4’-diol.

    Substitution: Various substituted biphenyl derivatives depending on the reagent used.

Scientific Research Applications

Dimethyl [1,1’-biphenyl]-4,4’-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl [1,1’-biphenyl]-4,4’-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The biphenyl structure allows for π-π interactions with aromatic systems, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler compound with two benzene rings connected by a single bond.

    [1,1’-biphenyl]-4,4’-dicarboxylic acid: The parent acid of Dimethyl [1,1’-biphenyl]-4,4’-dicarboxylate.

    Dimethyl terephthalate: Another ester with a similar structure but different substitution pattern.

Uniqueness

Dimethyl [1,1’-biphenyl]-4,4’-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

methyl 4-(4-methoxycarbonylphenyl)benzoate
Source PubChem
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InChI

InChI=1S/C16H14O4/c1-19-15(17)13-7-3-11(4-8-13)12-5-9-14(10-6-12)16(18)20-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRIRZXWWALTPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2061143
Record name [1,1'-Biphenyl]-4,4'-dicarboxylic acid, dimethyl ester
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Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Fine faintly red crystals; [MSDSonline]
Record name Dimethyl 4,4'-biphenyldicarboxylate
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CAS No.

792-74-5
Record name 4,4′-Dimethyl [1,1′-biphenyl]-4,4′-dicarboxylate
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Record name Dimethyl 4,4'-biphenyldicarboxylate
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Record name Biphenyl dimethyl dicarboxylate
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Record name [1,1'-Biphenyl]-4,4'-dicarboxylic acid, 4,4'-dimethyl ester
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Record name [1,1'-Biphenyl]-4,4'-dicarboxylic acid, dimethyl ester
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Record name Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate
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Record name BIPHENYL DIMETHYL DICARBOXYLATE
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Record name DIMETHYL 4,4'-BIPHENYLDICARBOXYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the molecular structure of Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate influence its crystal packing compared to its terphenyl analog?

A1: Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate exhibits a planar structure with neighboring phenyl rings aligned, resulting in a regular layered packing arrangement within the crystal lattice. [] This contrasts with its terphenyl analog, dimethyl [11,21:24,31-terphenyl]-14,34-dicarboxylate, where the presence of the additional phenyl ring introduces steric hindrance. This hindrance disrupts the planarity, leading to a rotation of the central benzene ring and a less ordered crystal packing. [] You can find more information about this comparison in the paper:

Q2: Are there any reported applications of Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate or its derivatives in materials science?

A2: While the provided research papers focus on structural characterization, Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate serves as a building block for more complex molecules. Its structure, featuring a rigid biphenyl core and reactive ester groups, makes it suitable for synthesizing polymers, metal-organic frameworks (MOFs), and other materials. For instance, its deprotected dicarboxylic acid form is utilized in the synthesis of a chiral metal-organic framework (MOF) with potential catalytic applications. [] You can find more information about this in the paper:

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